molecular formula C10H12O2 B15314651 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene

8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B15314651
M. Wt: 164.20 g/mol
InChI Key: HOTQCCZQPWAFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethynyl-1,4-dioxaspiro[4The compound’s molecular formula is C10H12O2, and it features a spirocyclic framework with an ethynyl group attached to the dioxaspiro ring system.

Preparation Methods

The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.

    Reaction Conditions: The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

    Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound is studied for its potential bioactivity and interactions with biological macromolecules.

    Medicine: The compound’s potential medicinal properties are being explored, including its use as a scaffold for drug design and development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions.

Comparison with Similar Compounds

8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,4-dioxaspiro[4.5]dec-7-ene and its derivatives share structural similarities with this compound.

    Uniqueness: The presence of the ethynyl group in this compound imparts unique reactivity and properties that distinguish it from other spirocyclic compounds.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C10H12O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,3H,4-8H2

InChI Key

HOTQCCZQPWAFQQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CCC2(CC1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.